molecular formula C23H21ClN4O3S B11401658 N-[2-(5-{[(4-chlorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide

N-[2-(5-{[(4-chlorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B11401658
M. Wt: 469.0 g/mol
InChI Key: BKOHLDBXTXKBON-UHFFFAOYSA-N
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Description

N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of a chlorobenzenesulfonamido group, a benzodiazole ring, and a benzamide moiety, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-chlorobenzenesulfonamide with 2-amino-1-methylbenzimidazole, followed by the reaction with benzoyl chloride under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the benzodiazole ring can interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzodiazole ring and a sulfonamide group allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C23H21ClN4O3S

Molecular Weight

469.0 g/mol

IUPAC Name

N-[2-[5-[(4-chlorophenyl)sulfonylamino]-1-methylbenzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C23H21ClN4O3S/c1-28-21-12-9-18(27-32(30,31)19-10-7-17(24)8-11-19)15-20(21)26-22(28)13-14-25-23(29)16-5-3-2-4-6-16/h2-12,15,27H,13-14H2,1H3,(H,25,29)

InChI Key

BKOHLDBXTXKBON-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=C1CCNC(=O)C4=CC=CC=C4

Origin of Product

United States

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